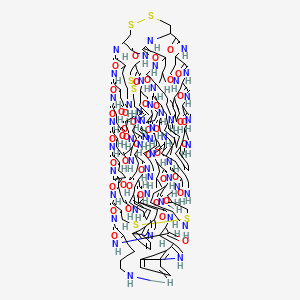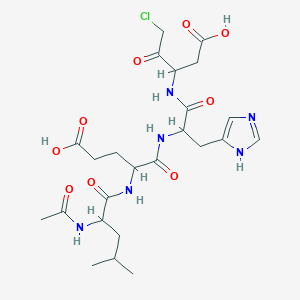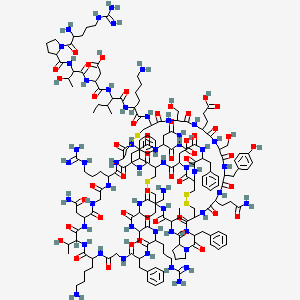
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is a peptide toxin derived from the venom of the Central Asian scorpion, Buthus eupeus. It is known for its potent and selective inhibition of the human Ether-à-go-go Related Gene (hERG) potassium channels, which are voltage-gated ion channels . The compound has a molecular weight of approximately 4092 Da and consists of 36 amino acids .
Preparation Methods
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Cleavage of the peptide: from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Purification: of the crude peptide using high-performance liquid chromatography (HPLC) to achieve a purity of over 98%
Chemical Reactions Analysis
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl undergoes several types of chemical reactions, including:
Scientific Research Applications
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl has several scientific research applications, including:
Cardiovascular Research: It is used to study the role of hERG channels in cardiac arrhythmias and to screen for potential cardiotoxicity of new drugs.
Neuroscience: This compound helps in understanding the function of potassium channels in neuronal signaling.
Pharmacology: It is used as a tool to investigate the pharmacological properties of hERG channel blockers.
Toxicology: The compound is studied for its toxic effects and potential therapeutic applications in treating scorpion stings.
Mechanism of Action
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl exerts its effects by selectively inhibiting the hERG potassium channels. The positively charged residues in this compound interact with the negatively charged outer vestibule of the hERG channel, blocking the potassium ion flux . This inhibition prolongs the QT interval in the electrocardiogram (ECG), which can lead to cardiac arrhythmias . The binding of this compound to the hERG channel is both state-dependent and reversible .
Comparison with Similar Compounds
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is unique among scorpion toxins due to its high selectivity for hERG channels. Similar compounds include:
Charybdotoxin: Another scorpion toxin that blocks potassium channels but is less selective for hERG channels.
This compound stands out due to its high specificity and potency in blocking hERG channels, making it a valuable tool in cardiovascular and pharmacological research .
Properties
IUPAC Name |
4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMUGXECXBKDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H261N51O52S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4092 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BeKm1 interact with its target and what are the downstream effects on cardiac rhythm?
A1: BeKm1 is a peptide inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel []. While the exact mechanism is not detailed in the provided research, it's known that hERG channels play a crucial role in the repolarization phase of the cardiac action potential. Inhibition of these channels by BeKm1 leads to a prolongation of the action potential duration []. This effect can manifest as bradycardia (slow heart rate) and disturbances in cardiac conduction, potentially leading to arrhythmias [].
Q2: What is known about the in vivo efficacy of BeKm1?
A2: The provided research investigated the in vivo efficacy of a caged derivative of BeKm1, meaning the active peptide is released only upon light activation. In zebrafish larvae, uncaging of BeKm1 induced bradycardia and atrio-ventricular desynchrony []. Similarly, in anesthetized rats, illumination of the caged peptide within the right atrium (location of the sino-atrial node, the heart's natural pacemaker) resulted in bradycardia []. Importantly, the study highlights that spatial control of light activation allowed for inducing bradycardia without triggering arrhythmias, a significant advantage over traditional pharmacological approaches [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612308.png)
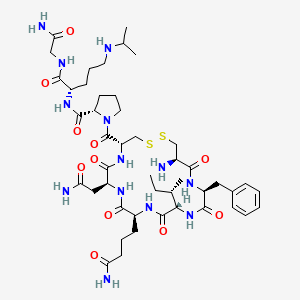
![4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612317.png)
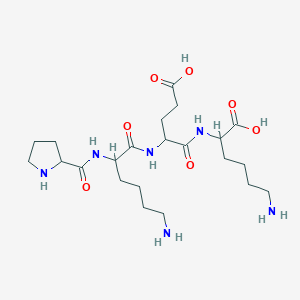
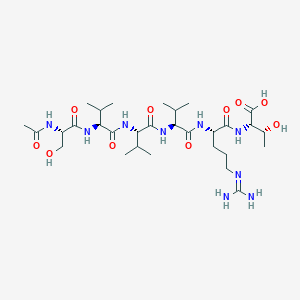
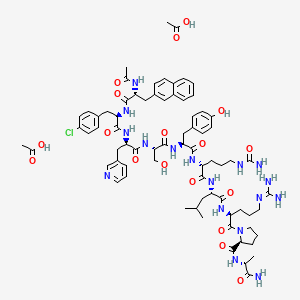
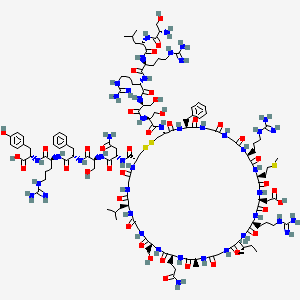
![[Arg8]Vasopressin TFA](/img/structure/B612326.png)
